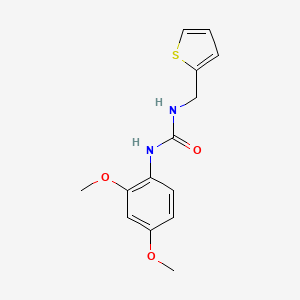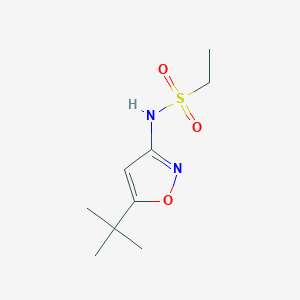![molecular formula C18H20N2O4S B5269468 4-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5269468.png)
4-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound featuring a thienyl ring substituted with an anilinocarbonyl group, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where a thienyl ring is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Anilinocarbonyl Group: The next step involves the introduction of the anilinocarbonyl group. This can be done through a nucleophilic substitution reaction where the thienyl intermediate reacts with an aniline derivative in the presence of a base like sodium hydride.
Formation of the Final Product: The final step involves the coupling of the substituted thienyl intermediate with 4-oxobutanoic acid. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the anilinocarbonyl group makes it a candidate for binding to specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds or hydrophobic interactions with proteins, potentially inhibiting their activity. The thienyl ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(Anilinocarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid: Lacks the ethyl group, which may affect its binding affinity and specificity.
4-{[3-(Anilinocarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid: Similar structure but with different substitution patterns on the thienyl ring.
Uniqueness
The presence of both the ethyl and methyl groups on the thienyl ring, along with the anilinocarbonyl group, makes 4-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid unique. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13-11(2)25-18(20-14(21)9-10-15(22)23)16(13)17(24)19-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,19,24)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKGBJBCSCIERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[allyl(isobutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5269397.png)
![4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine](/img/structure/B5269413.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5269414.png)
![1-acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5269415.png)

![4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate](/img/structure/B5269424.png)
![3-({1-[3-(methylsulfonyl)benzoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5269430.png)
![2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5269442.png)
![N-ethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5269458.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5269463.png)
![methyl {[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5269473.png)
![N-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5269482.png)
